molecular formula C5H5N5O B13100782 1-Methyl[1,2,4]triazolo[1,5-b][1,2,4]triazin-7(1H)-one CAS No. 89569-73-3

1-Methyl[1,2,4]triazolo[1,5-b][1,2,4]triazin-7(1H)-one

Cat. No.: B13100782
CAS No.: 89569-73-3
M. Wt: 151.13 g/mol
InChI Key: ZKTJEBVSCGLGTQ-UHFFFAOYSA-N
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Description

1-Methyl[1,2,4]triazolo[1,5-b][1,2,4]triazin-7(1H)-one is a high-purity chemical reagent designed for research and development applications. This compound belongs to the fused triazolotriazine chemical class, a scaffold recognized for its significant potential in medicinal chemistry and drug discovery . While specific data on this methylated derivative is limited, structurally similar [1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one derivatives have demonstrated promising in vitro anti-cancer activity, particularly against lung carcinoma cell lines (A549), by inducing mechanisms such as DNA damage and modulation of key apoptosis-related genes like BCL-2, BAX, and p53 . Furthermore, the broader family of triazolotriazines has been extensively investigated as core structures for protein kinase inhibitors . These compounds often act as ATP-competitive inhibitors, making them valuable tools for probing kinase signaling pathways involved in conditions like neurodegenerative diseases and cancer . The triazole and triazine heterocycles are also known to contribute to antibacterial and antifungal activities, as seen in various nitrogen-bridged heterocyclic systems, providing a basis for research into novel anti-infective agents . This reagent provides researchers with a versatile building block for synthesizing novel derivatives, conducting structure-activity relationship (SAR) studies, and exploring new therapeutic mechanisms. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with care and refer to the associated Safety Data Sheet (SDS) for proper handling and disposal information.

Properties

CAS No.

89569-73-3

Molecular Formula

C5H5N5O

Molecular Weight

151.13 g/mol

IUPAC Name

1-methyl-[1,2,4]triazolo[1,5-b][1,2,4]triazin-7-one

InChI

InChI=1S/C5H5N5O/c1-9-3-7-10-5(9)8-4(11)2-6-10/h2-3H,1H3

InChI Key

ZKTJEBVSCGLGTQ-UHFFFAOYSA-N

Canonical SMILES

CN1C=NN2C1=NC(=O)C=N2

Origin of Product

United States

Preparation Methods

Starting Materials and Precursors

The synthesis often starts from substituted 1,2,4,5-tetrazines or amidine derivatives, which serve as key intermediates. For example, 3,6-disubstituted 1,2,4,5-tetrazines bearing amidine moieties have been used as precursors for annulated triazolo-tetrazines, which share synthetic similarities with triazolo-triazines.

Oxidative Cyclization

A crucial step is the oxidative cyclization of tetrazine derivatives to form the fused triazolo ring. This is typically achieved by treatment with oxidizing agents such as (diacetoxyiodo)benzene in solvents like trifluoroethanol under heating conditions. This method yields the triazolo-fused heterocycles in moderate to good yields (10–86%) depending on substituents.

Nucleophilic Substitution and Functional Group Manipulation

Nucleophilic substitution reactions are used to introduce substituents such as methyl groups at the N-1 position. The choice of nucleophile and reaction conditions is critical to achieve regioselective substitution without generating extensive byproducts. For example, methylation can be performed using methyl iodide or methyl sulfate under basic conditions.

Alternative Oxidants and Conditions

Other oxidants like N-bromosuccinimide (NBS) have been employed in refluxing acetonitrile to facilitate oxidative cyclization, sometimes with microwave irradiation to improve reaction rates and yields.

Purification and Characterization

The reaction mixtures often contain byproducts due to low regioselectivity and side reactions. Purification is commonly performed by chromatographic techniques, and the products are characterized by NMR (1H and 13C), mass spectrometry, and single-crystal X-ray diffraction to confirm the fused ring system and substitution pattern.

Research Findings and Yields

Step Conditions Yield (%) Notes
Nucleophilic substitution Base, methylating agent Variable Regioselectivity critical
Oxidative cyclization (Diacetoxyiodo)benzene, TFE, heat 10–86 Yields depend on substituents; byproducts common
Alternative oxidation NBS, refluxing acetonitrile Moderate Microwave irradiation can enhance yield
  • The yields for derivatives with phenyl and substituted phenyl groups tend to be lower (15–30%) due to byproduct formation.
  • Unsubstituted derivatives at C(7) show lower stability and yields (~10%).
  • The oxidative cyclization step is sensitive to the nature of substituents and reaction conditions, impacting purity and yield.

Structural Confirmation

Single-crystal X-ray diffraction studies have confirmed the formation of the fused triazolo-triazine ring system with characteristic bond lengths and angles consistent with literature values for similar heterocycles. NMR data support the presence of the methyl group at N-1 and the keto group at position 7.

Chemical Reactions Analysis

1-methyl-[1,2,4]triazolo[1,5-b][1,2,4]triazin-7(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups such as halogens, alkyl, or aryl groups are introduced. Common reagents for these reactions include halogenating agents, alkyl halides, and aryl halides.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazolotriazine derivatives, while substitution reactions can produce various substituted triazolotriazines.

Scientific Research Applications

Antifungal Activity

Recent studies have demonstrated that derivatives of triazolo compounds exhibit significant antifungal properties. For instance, a series of synthesized compounds based on the triazolo framework showed potent activity against dermatophyte fungi such as Trichophyton, Microsporum, and Epidermophyton at micromolar concentrations. Specifically, certain derivatives displayed minimum inhibitory concentrations (MIC) ranging from 0.38 to 1.5 μg/mL, indicating their potential as antifungal agents in clinical settings .

Antibacterial Properties

Research has indicated that triazolo derivatives can also possess antibacterial activities. Compounds with similar structures have been reported to demonstrate efficacy against various bacterial strains. The incorporation of different substituents on the triazolo ring can enhance these properties, making them suitable candidates for developing new antibiotics .

Anticancer Research

The triazolo scaffold has been explored for its anticancer potential. Studies suggest that compounds containing the triazolo moiety can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The modification of the triazolo structure allows for the optimization of these anticancer activities .

Herbicidal Activity

The unique properties of 1-Methyl[1,2,4]triazolo[1,5-b][1,2,4]triazin-7(1H)-one have led to investigations into its use as a herbicide. Research indicates that certain derivatives can effectively inhibit the growth of specific weed species while being less harmful to crops. This selectivity is crucial for sustainable agricultural practices .

Plant Growth Regulation

Triazolo compounds have been studied for their role in plant growth regulation. They can influence various physiological processes in plants, including seed germination and root development. The application of these compounds could lead to enhanced crop yields and improved resistance to environmental stressors .

Case Studies

Study Focus Findings
Study 1Antifungal ActivityCompounds showed MIC values between 0.38 to 1.5 μg/mL against dermatophytes .
Study 2Antibacterial ActivityDerivatives exhibited significant antibacterial effects against multiple strains .
Study 3Anticancer PotentialTriazolo derivatives induced apoptosis in cancer cells through targeted mechanisms .
Study 4Herbicidal EfficacyCertain derivatives selectively inhibited weed growth without harming crops .

Mechanism of Action

The mechanism of action of 1-methyl-[1,2,4]triazolo[1,5-b][1,2,4]triazin-7(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, resulting in therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations in Triazolo-Fused Heterocycles

The core structure and substituent positioning critically influence physicochemical and biological properties. Below is a comparative analysis of key analogs:

Compound Core Structure Substituents Key Properties Biological Activity Reference
1-Methyl[1,2,4]triazolo[1,5-b][1,2,4]triazin-7(1H)-one [1,2,4]Triazolo[1,5-b][1,2,4]triazine 1-Methyl Enhanced lipophilicity (predicted) Not reported (structural analog studies)
[1,2,4]Triazolo[1,5-b]isoquinoline (e.g., 18 ) [1,2,4]Triazolo[1,5-b]isoquinoline 10-Ethyl, 4-Methoxyphenyl Sub-µM MELK inhibition; improved binding affinity Anticancer (MELK inhibitor)
5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol [1,2,4]Triazolo[1,5-a]pyrimidine 5-Methyl mp 287°C; 1H NMR (DMSO-d6): δ 8.15 (s), 2.30 (s) PfDHODH inhibitor (antimalarial)
S2-TP (Triazolopyrimidinone) [1,2,4]Triazolo[1,5-a]pyrimidinone 5-(Piperidinomethyl), 4-Methoxy Redox potential: -0.85 V (vs. Ag/AgCl) Electrochemically active drug candidate
[1,2,4]Triazolo[1,5-b]tetrazine [1,2,4]Triazolo[1,5-b][1,2,4,5]tetrazine 3-Methyl, 6-(3,5-dimethylpyrazolyl) Reactivity with nucleophiles; fungistatic activity (MIC >100 µg/mL) Low fungistatic activity
Key Observations:
  • Core Rigidity: The [1,5-b] annulation in triazolo-triazines and isoquinolines enhances planarity, favoring π-stacking interactions in enzyme binding pockets .
  • Substituent Effects: Electron-donating groups (e.g., 4-methoxy in 18) boost activity in kinase inhibition, while bulky groups (e.g., piperidinomethyl in S2-TP) alter redox behavior .
  • Physical Properties : Methyl substituents generally lower melting points compared to polar groups (e.g., 5-methyl vs. 5-trifluoromethyl in triazolopyrimidines ).

Physicochemical and Spectroscopic Data

Comparative NMR and mass spectrometry data highlight electronic effects:

  • C3-H Shifts : In [1,2,4]triazolo[4,3-c]pyrimidines, C3-H protons appear downfield (δ ~8.40) compared to [1,5-c] isomers (δ ~8.15), indicating increased electron withdrawal .
  • MS Fragmentation : Methyl-substituted triazolopyrimidines (e.g., 4a) show stable [M+H]⁺ ions (m/z 151.1), while trifluoromethyl analogs (4b) exhibit [M-H]⁻ ions (m/z 202.9) due to enhanced acidity .

Biological Activity

1-Methyl[1,2,4]triazolo[1,5-b][1,2,4]triazin-7(1H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex triazolo-triazine structure, which contributes to its biological activity. Its molecular formula is C5H6N6OC_5H_6N_6O, and it has a molecular weight of approximately 166.14 g/mol. The structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC5H6N6OC_5H_6N_6O
Molecular Weight166.14 g/mol
IUPAC NameThis compound
CAS NumberNot specified

Anticancer Properties

Research indicates that derivatives of triazolo-triazines exhibit significant anticancer properties. For example, a study demonstrated that certain analogs showed potent cytotoxic activity against various cancer cell lines, including MCF-7 (breast cancer) and Bel-7402 (liver cancer) cells. The most active compounds displayed IC50 values in the micromolar range, indicating effective inhibition of cell proliferation .

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of key enzymes associated with cancer progression. For instance, some studies have highlighted its ability to inhibit thymidine phosphorylase and reduce the expression of angiogenesis markers such as VEGF and MMP-9 in cancer cells .

Antimicrobial Activity

In addition to anticancer effects, this compound has shown promise as an antimicrobial agent. Research indicates that triazole derivatives can exhibit antifungal activity against dermatophyte fungi responsible for skin infections. The structure-activity relationship (SAR) studies suggest that modifications on the triazole ring can enhance antifungal potency .

Case Study 1: Anticancer Activity Assessment

A systematic evaluation of various this compound derivatives was conducted to assess their anticancer efficacy. The study involved synthesizing a series of compounds and testing them against multiple cancer cell lines. The results indicated that compounds with specific substituents exhibited enhanced cytotoxicity compared to standard chemotherapeutics .

Case Study 2: Antimicrobial Efficacy

Another significant study focused on the antimicrobial properties of triazolo derivatives against skin pathogens. The synthesized compounds were tested for their fungistatic activities against Trichophyton and Microsporum species. Some derivatives demonstrated potent activity at low concentrations, suggesting their potential as therapeutic agents for fungal infections .

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